6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide is a synthetic organic compound. Its complex structure is typical of molecules designed for specialized applications in scientific research and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis begins with the preparation of 1,2-dihydroquinazolin-3(4H)-one derivatives through a cyclization reaction.
Ethyl(m-tolyl)amine is then incorporated via a nucleophilic substitution reaction.
Industrial Production Methods:
Large-scale synthesis employs automated reactors for precise control of reaction parameters.
Purification processes include crystallization and column chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation, especially at the amine group.
Reduction: Selective reduction can be achieved, potentially modifying the quinazolinone ring.
Substitution: Nucleophilic substitution reactions, particularly with halogenated compounds, are feasible.
Common Reagents and Conditions:
Oxidizing agents like hydrogen peroxide.
Reducing agents such as lithium aluminum hydride.
Solvents like dichloromethane are used for substitution reactions.
Major Products Formed:
The oxidative product includes the oxidized quinazolinone derivative.
Reduction products might feature altered functional groups on the hexanamide chain.
Substitution yields various N-alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
As a building block for the synthesis of more complex molecules. Biology:
Potential as a lead compound for developing inhibitors of specific enzymes. Medicine:
Investigated for its role in designing novel therapeutic agents. Industry:
Used as an intermediate in the production of other fine chemicals.
Mécanisme D'action
The compound interacts with specific molecular targets, such as enzymes or receptors, by binding to active sites or allosteric sites, thereby modulating their activity. This interaction can trigger a cascade of cellular events, influencing various biological pathways.
Comparaison Avec Des Composés Similaires
Quinazolinone derivatives.
Hexanamide-based compounds.
Ethyl(m-tolyl)amine derivatives.
Unique Features:
The specific combination of functional groups in this compound grants it unique properties, such as enhanced binding affinity and stability.
Its dual action as both an inhibitor and modulator sets it apart from simpler analogs.
Conclusion:
6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)hexanamide's unique structure and reactivity make it a valuable compound in scientific research, offering numerous applications across chemistry, biology, medicine, and industry
Propriétés
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-29(21-12-9-11-20(2)19-21)17-10-16-27-24(31)15-5-4-8-18-30-25(32)22-13-6-7-14-23(22)28-26(30)33/h6-7,9,11-14,19H,3-5,8,10,15-18H2,1-2H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEBOBRJSGUXLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.